Cas no 403-31-6 (1-(4-Fluorophenyl)-2-hydroxy-1-ethanone)

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone is a fluorinated aromatic ketone derivative characterized by a hydroxyl group adjacent to the carbonyl functionality. This compound is of interest in synthetic organic chemistry due to its structural features, which make it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both the 4-fluorophenyl and α-hydroxyketone moieties allows for further functionalization, enabling applications in cross-coupling reactions, chiral synthesis, and heterocycle formation. Its well-defined reactivity profile and stability under standard conditions facilitate precise modifications in multi-step syntheses. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial processes.
1-(4-Fluorophenyl)-2-hydroxy-1-ethanone structure
403-31-6 structure
Product Name:1-(4-Fluorophenyl)-2-hydroxy-1-ethanone
CAS No:403-31-6
MF:C8H7FO2
MW:154.138386011124
MDL:MFCD02679035
CID:331087
PubChem ID:2810715
Update Time:2025-05-19

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluorophenyl)-2-hydroxyethanone
    • 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone
    • 4'-FLUORO-2-HYDROXYACETOPHENONE
    • 4-Fluoro-2-Hydroxyacetophenone
    • Ethanone,1-(4-fluorophenyl)-2-hydroxy-
    • CS-0213503
    • CCG-49745
    • AM982
    • SR-01000639183-1
    • FT-0632098
    • A825055
    • Ethanone, 1-(4-fluorophenyl)-2-hydroxy-
    • MB02453
    • IDI1_013350
    • HMS1436J05
    • DTXSID00384610
    • AKOS005069346
    • Maybridge3_001963
    • J-503307
    • 10Y-0727
    • 1-(4-fluorophenyl)-2-hydroxyethan-1-one
    • F87893
    • 2-hydroxy-4'-fluoroacetophenone
    • SCHEMBL1094528
    • 403-31-6
    • CCNZMIDUTPQMIK-UHFFFAOYSA-N
    • MFCD02679035
    • ALBB-036263
    • DB-049570
    • MDL: MFCD02679035
    • Inchi: 1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
    • InChI Key: CCNZMIDUTPQMIK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CO)=O

Computed Properties

  • Exact Mass: 154.04300
  • Monoisotopic Mass: 154.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Melting Point: 31 °C
  • Boiling Point: 260.5℃ at 760 mmHg
  • PSA: 37.30000
  • LogP: 1.00070

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Security Information

  • Hazardous Material Identification: F Xi
  • HazardClass:IRRITANT

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Pricemore >>

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AB228949-100 g
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1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Production Method

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone Related Literature

Additional information on 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone

Comprehensive Analysis of 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone (CAS No. 403-31-6): Properties, Applications, and Industry Trends

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone, with the CAS number 403-31-6, is a fluorinated aromatic ketone derivative that has garnered significant attention in pharmaceutical and fine chemical industries. This compound, also referred to as 4'-Fluoro-2-hydroxyacetophenone, features a hydroxyl group adjacent to a ketone functionality, making it a versatile intermediate for synthesizing complex molecules. Its unique structural motif enables applications in drug development, particularly in the design of anti-inflammatory and CNS-targeting agents, aligning with current research trends in precision medicine.

The growing demand for fluorinated building blocks like 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone is driven by their ability to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs). Recent studies highlight its role in optimizing kinase inhibitors and GPCR modulators, addressing popular search queries such as "fluorine in drug design" and "ketone intermediates for APIs". The compound’s synthon versatility also makes it valuable in agrochemicals and material science, where sustainable synthesis methods are a hot topic.

From a technical perspective, CAS 403-31-6 exhibits a melting point range of 72–75°C and solubility in polar organic solvents, critical for process chemistry scalability. Analytical techniques like HPLC and NMR are routinely employed for purity verification, reflecting industry standards for high-purity intermediates. Environmental and regulatory considerations further emphasize the need for green chemistry approaches in its production, resonating with searches for "eco-friendly fluorination techniques".

Innovations in catalytic fluorination and flow chemistry have streamlined the synthesis of 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone, reducing waste and energy consumption. These advancements align with the pharmaceutical industry’s shift toward continuous manufacturing, a frequently searched topic in process optimization forums. Additionally, the compound’s potential in photoredox catalysis and bioconjugation expands its utility beyond traditional applications.

Market analysts project steady growth for fluorinated ketones, with CAS 403-31-6 benefiting from expanding generic drug portfolios and specialty chemical demand. Its compatibility with microwave-assisted synthesis and enzymatic resolution techniques further enhances its appeal, addressing niche queries like "scalable ketone synthesis". As research into targeted therapies intensifies, this compound’s role in structure-activity relationship (SAR) studies remains pivotal.

In conclusion, 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone exemplifies the intersection of medicinal chemistry and industrial innovation. Its CAS registry number 403-31-6 serves as a gateway to exploring advanced applications, from small-molecule drugs to functional materials. By integrating trending keywords and technical depth, this overview caters to both academic researchers and industry professionals seeking actionable insights.

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